molecular formula C23H22N6O4S B2929978 N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide CAS No. 1351642-70-0

N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide

Cat. No. B2929978
CAS RN: 1351642-70-0
M. Wt: 478.53
InChI Key: OGGXZPKFBDRQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C23H22N6O4S and its molecular weight is 478.53. The purity is usually 95%.
BenchChem offers high-quality N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research on compounds with similar structural features often focuses on synthesis and characterization. For example, the study of pyrazole and pyrazolopyrimidine derivatives has shown methods for creating compounds with potential biological activities, including cytotoxic effects against cancer cells. Such research typically involves detailed chemical synthesis pathways, spectral data analysis for structure confirmation, and preliminary biological activity screening (Hassan, Hafez, & Osman, 2014).

Antimicrobial and Antitumor Activities

Compounds related to the query have been studied for their antimicrobial and antitumor activities. For instance, derivatives of pyrazole-containing compounds have shown inhibitory effects comparable to standard drugs against certain cancer cell lines and microbes. This suggests that similar compounds could be explored for therapeutic applications, focusing on developing new treatments for infections and cancer (Riyadh, 2011).

Cardiovascular Agents

Research has also explored the cardiovascular potential of related structures. For example, 1,2,4-triazolopyrimidines fused to various heterocyclic systems have been investigated for their coronary vasodilating and antihypertensive activities. Such studies highlight the possibility of developing novel cardiovascular agents from complex heterocyclic compounds (Sato et al., 1980).

Antimicrobial Properties

New synthetic pathways leading to compounds with benzofuran moiety have shown promising antimicrobial activities. This suggests a potential research direction in developing antimicrobial agents from structurally complex compounds, highlighting the relevance of such molecules in addressing resistance issues (Abdelhamid, Fahmi, & Alsheflo, 2012).

properties

IUPAC Name

N-[5-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4S/c1-33-16-4-2-3-15(10-16)29-12-14(9-20(29)30)22(32)28-8-5-17-19(13-28)34-23(26-17)27-21(31)18-11-24-6-7-25-18/h2-4,6-7,10-11,14H,5,8-9,12-13H2,1H3,(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGXZPKFBDRQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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